(Z)-2-(3-Hexenyloxy)-3-methylpyrazine
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Overview
Description
(Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine is an organic compound characterized by its unique structure, which includes a pyrazine ring substituted with a hex-3-en-1-yloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine typically involves the reaction of 2-chloro-3-methylpyrazine with hex-3-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of (Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace the hex-3-en-1-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are of particular interest for drug discovery and development.
Medicine
In medicine, (Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-Hex-3-en-1-yl cinnamate
- (3Z)-Hex-3-en-1-yl hexanoate
- (3Z)-Hex-3-en-1-yl benzoate
Uniqueness
(Z)-2-(Hex-3-en-1-yloxy)-3-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
CAS No. |
94159-29-2 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-[(Z)-hex-3-enoxy]-3-methylpyrazine |
InChI |
InChI=1S/C11H16N2O/c1-3-4-5-6-9-14-11-10(2)12-7-8-13-11/h4-5,7-8H,3,6,9H2,1-2H3/b5-4- |
InChI Key |
UORAVLUKRGBLPV-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\CCOC1=NC=CN=C1C |
Canonical SMILES |
CCC=CCCOC1=NC=CN=C1C |
Origin of Product |
United States |
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